

# Application Notes and Protocols for the Analytical Detection of N-Desmethyl Glasdegib

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## Compound of Interest

Compound Name: *N-Desmethyl glasdegib*

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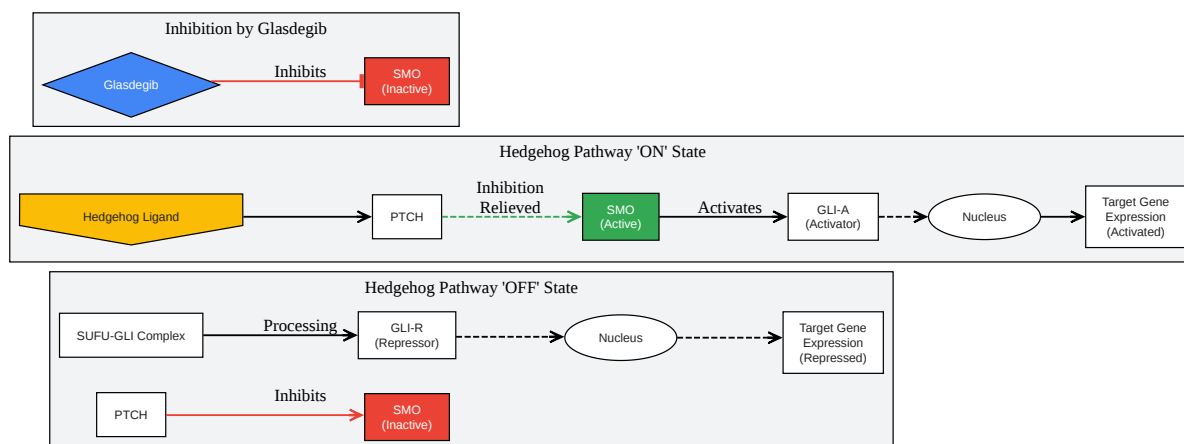
## Introduction

Glasdegib is an orally administered small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML). The primary route of metabolism for Glasdegib is through oxidation, including N-demethylation, leading to the formation of its major metabolite, **N-Desmethyl glasdegib**.<sup>[1][2]</sup> Accurate and sensitive detection and quantification of **N-Desmethyl glasdegib** are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

These application notes provide detailed protocols for the analytical detection of **N-Desmethyl glasdegib** using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Signaling Pathway of Glasdegib

Glasdegib functions by inhibiting the Smoothed (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.<sup>[3][4]</sup> In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO, preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. By inhibiting SMO, Glasdegib effectively blocks this signaling cascade, which is aberrantly activated in certain cancers like AML.



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**Caption:** Hedgehog Signaling Pathway and Glasdegib Inhibition.

## Analytical Methods

### LC-MS/MS Method for Quantification in Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Glasdegib and Cytarabine in rat plasma and is suitable for the detection of **N-Desmethyl glasdegib**.

Experimental Workflow:



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**Caption:** LC-MS/MS Sample Preparation Workflow.

Sample Preparation Protocol:

- To 50  $\mu\text{L}$  of plasma, add the internal standard (e.g., a stable isotope-labeled **N-Desmethyl glasdegib**).
- Perform solid-phase extraction (SPE) using a cation exchange cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard.
- Evaporate the eluate to dryness under a stream of nitrogen at 37°C.
- Reconstitute the residue in 100  $\mu\text{L}$  of water.
- Inject 5  $\mu\text{L}$  of the reconstituted solution into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition
Chromatography	
Column	Reversed-phase polar-100 column
Mobile Phase	Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with formic acid)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be determined by direct infusion of N-Desmethyl glasdegib and its internal standard.

Quantitative Data Summary (Based on a similar validated method for Glasdegib):

Parameter	Value
Linearity Range	5–3000 ng/mL
Lower Limit of Detection (LLOD)	2.0 ng/mL
Recovery	98.77% to 103.23%
Precision (RSD)	< 15%
Accuracy	85% to 115%

## RP-HPLC Method for Quantification

This protocol is based on a validated stability-indicating RP-HPLC method for Glasdegib and can be optimized for **N-Desmethyl glasdegib**.

Experimental Protocol:

- Sample Preparation: Perform liquid-liquid extraction or protein precipitation to extract **N-Desmethyl glasdegib** from the biological matrix.
- Standard and Sample Solution Preparation:
  - Prepare a stock solution of **N-Desmethyl glasdegib** in a suitable diluent (e.g., mobile phase).
  - Prepare working standard solutions by serial dilution.
  - Prepare sample solutions from the extracted biological matrix.
- Chromatographic Conditions:
  - Column: C18 column (e.g., 150 x 4.6 mm, 5  $\mu$ m).
  - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 4.4) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[5]
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: To be determined by UV-Vis spectrophotometry (a reported method for Glasdegib uses 225 nm[5]).
  - Injection Volume: 10  $\mu$ L.
- Data Analysis: Quantify **N-Desmethyl glasdegib** by comparing the peak area of the sample to the peak areas of the standard solutions.

Quantitative Data Summary (Based on a validated method for Glasdegib):

Parameter	Value
Linearity Range	3.5-52.5 µg/ml
Correlation Coefficient (r <sup>2</sup> )	0.9997
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined
Precision (RSD)	< 2%
Accuracy (% Recovery)	98-102%

## Conclusion

The provided protocols offer robust and reliable methods for the detection and quantification of **N-Desmethyl glasdegib** in biological matrices. The LC-MS/MS method provides higher sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations are expected. The RP-HPLC method offers a cost-effective alternative for routine analysis and quality control purposes. Both methods should be validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended use.

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